Superior Selectivity for Tetrameric G4 Acetylcholinesterase in Rat Cortex
Huperzine A demonstrates a preferential and potent inhibition of the G4 (tetrameric) isoform of acetylcholinesterase in the cerebral cortex, a key therapeutic target in Alzheimer's disease. It is among the most potent inhibitors of G4 AChE, with a Ki value of 7 x 10⁻⁹ M, comparable to donepezil (Ki = 4 x 10⁻⁹ M) but distinct from tacrine and rivastigmine which preferentially inhibit the G1 isoform [1]. This form-specific selectivity differentiates it from other class members like tacrine and physostigmine, which either target a different isoform or lack selectivity [1].
| Evidence Dimension | Inhibition constant (Ki) for G4 Acetylcholinesterase in Rat Cortex |
|---|---|
| Target Compound Data | Ki = 7 x 10⁻⁹ M |
| Comparator Or Baseline | Donepezil (Ki = 4 x 10⁻⁹ M); Tacrine (prefers G1 isoform); Rivastigmine (prefers G1 isoform) |
| Quantified Difference | Huperzine A is one of the most potent G4 inhibitors, whereas tacrine and rivastigmine show higher potency for the G1 form. |
| Conditions | In vitro assay using acetylcholinesterase isoforms from rat cerebral cortex. |
Why This Matters
Selective inhibition of the G4 isoform is therapeutically relevant for cognitive enhancement, making Huperzine A a more targeted research tool than inhibitors that non-selectively target other AChE isoforms.
- [1] Zhao, Q., Tang, X. C., & Wu, E. (2002). Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine. *European Journal of Pharmacology*, 455(2-3), 101–107. View Source
